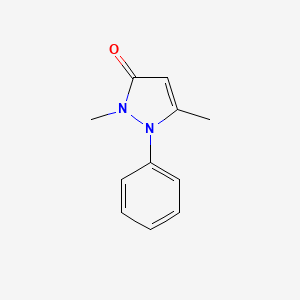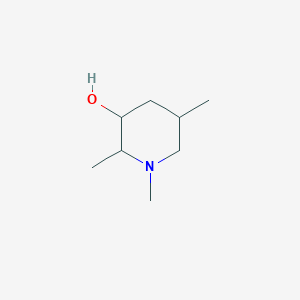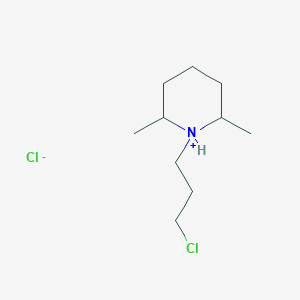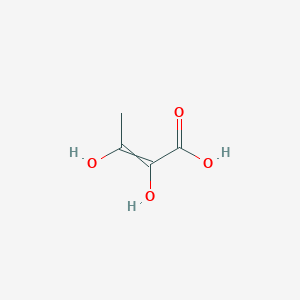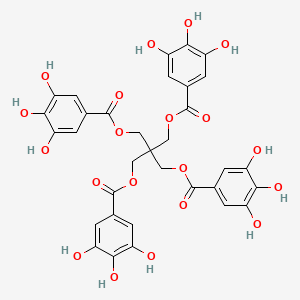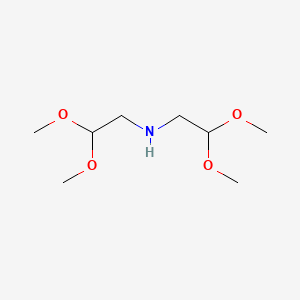
Bis(2,2-dimethoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-dimethoxyethyl)amine: is an organic compound with the molecular formula C8H19NO4 and a molecular weight of 193.24 g/mol . It is a secondary amine characterized by the presence of two 2,2-dimethoxyethyl groups attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,2-dimethoxyethyl)amine can be synthesized through a one-pot chemoselective synthesis involving the oxidation of a primary aliphatic amine substrate in the presence of a second amine used as the alkylating agent . The key step in this process is the o-iminoquinone-mediated chemoselective catalytic oxidation, which allows for the rapid synthesis of secondary amines in moderate to good yields .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of high atom economy processes and ambient temperature and pressure conditions to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2-dimethoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines or other oxidized derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include o-iminoquinone and other catalytic oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various alkylating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include secondary amines, primary amines, and substituted derivatives of this compound .
Scientific Research Applications
Bis(2,2-dimethoxyethyl)amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(2,2-dimethoxyethyl)amine exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound can form stable complexes with metal ions and participate in catalytic processes . Its molecular targets and pathways include interactions with enzymes and other biological macromolecules, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
- N-(2,2-Dimethoxyethyl)-2,2-dimethoxyethanamine
- Ethanamine, N-(2,2-dimethoxyethyl)-2,2-dimethoxy-
Comparison: Bis(2,2-dimethoxyethyl)amine is unique due to its specific structure, which allows for selective reactions and the formation of stable complexes with metal ions . Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a valuable reagent in various chemical and biological applications .
Properties
CAS No. |
56548-04-0 |
|---|---|
Molecular Formula |
C8H19NO4 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C8H19NO4/c1-10-7(11-2)5-9-6-8(12-3)13-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
OMMFDGDFQAYQFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNCC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


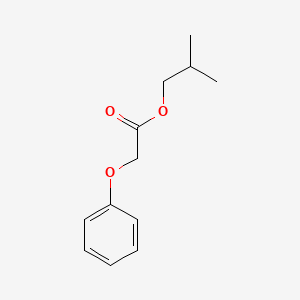
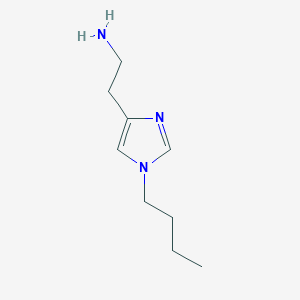


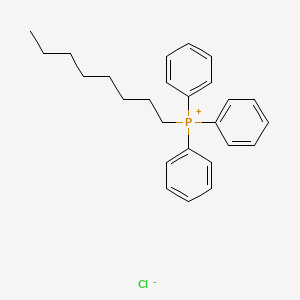
![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
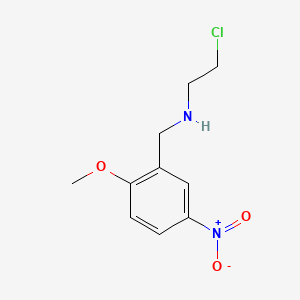
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
